molecular formula C13H15ClF3NO3 B13475127 Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride

Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride

Cat. No.: B13475127
M. Wt: 325.71 g/mol
InChI Key: YUWVHFOKEFYVFK-UHFFFAOYSA-N
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Description

Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a cyclobutane ring, an amino group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride typically involves multiple steps, including the formation of the cyclobutane ring and the introduction of the amino and trifluoromethoxyphenyl groups. Common synthetic routes may involve:

    Cyclobutane Ring Formation: This can be achieved through cycloaddition reactions or other ring-forming strategies.

    Introduction of Functional Groups: The amino group and the trifluoromethoxyphenyl group are introduced through substitution reactions, often using reagents like amines and trifluoromethoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield different amine derivatives.

Scientific Research Applications

Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1r,3r)-3-(chlorosulfonyl)cyclobutane-1-carboxylate: Similar in structure but with a chlorosulfonyl group instead of an amino group.

    2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl (1R,3R)-2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylate: Similar in having a cyclopropane ring and trifluoromethoxy group.

Uniqueness

Methyl (1r,3r)-3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its trifluoromethoxy group imparts unique chemical properties that can be leveraged in different research and industrial contexts.

Properties

Molecular Formula

C13H15ClF3NO3

Molecular Weight

325.71 g/mol

IUPAC Name

methyl 3-amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H14F3NO3.ClH/c1-19-11(18)12(6-8(17)7-12)9-4-2-3-5-10(9)20-13(14,15)16;/h2-5,8H,6-7,17H2,1H3;1H

InChI Key

YUWVHFOKEFYVFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)N)C2=CC=CC=C2OC(F)(F)F.Cl

Origin of Product

United States

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